molecular formula C21H20ClNO2 B11691902 4-(4-chloro-2-methylphenoxy)-N-(naphthalen-1-yl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(naphthalen-1-yl)butanamide

Cat. No.: B11691902
M. Wt: 353.8 g/mol
InChI Key: HUPXJKXLQUHMQX-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-(naphthalen-1-yl)butanamide is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(naphthalen-1-yl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-2-methylphenol with butanoyl chloride to form 4-chloro-2-methylphenoxybutanoyl chloride. This intermediate is then reacted with naphthalen-1-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-(naphthalen-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-(naphthalen-1-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(naphthalen-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-methylphenoxyacetic acid
  • 4-chloro-2-methylphenoxybutanoic acid
  • Naphthalen-1-ylbutanamide

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-(naphthalen-1-yl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20ClNO2

Molecular Weight

353.8 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-naphthalen-1-ylbutanamide

InChI

InChI=1S/C21H20ClNO2/c1-15-14-17(22)11-12-20(15)25-13-5-10-21(24)23-19-9-4-7-16-6-2-3-8-18(16)19/h2-4,6-9,11-12,14H,5,10,13H2,1H3,(H,23,24)

InChI Key

HUPXJKXLQUHMQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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